1-(2-Chloro-3-fluorophenyl)ethanone

Physical property differentiation Purification by distillation Regioisomer identification

1-(2-Chloro-3-fluorophenyl)ethanone (CAS 161957-57-9; synonym: 2'-chloro-3'-fluoroacetophenone) is a halogenated aromatic ketone of molecular formula C₈H₆ClFO (MW 172.58) bearing an ortho-chloro and meta-fluoro substitution pattern on the phenyl ring relative to the acetyl group. Its experimental density is 1.258 g/cm³ and boiling point is 205 °C at 760 mmHg.

Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
CAS No. 161957-57-9
Cat. No. B127842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-3-fluorophenyl)ethanone
CAS161957-57-9
Synonyms1-(2-Chloro-3-fluorophenyl)-ethanone
Molecular FormulaC8H6ClFO
Molecular Weight172.58 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)F)Cl
InChIInChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3
InChIKeyYLXXXDDQBMAZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-3-fluorophenyl)ethanone (CAS 161957-57-9): A Positionally Defined Chloro-Fluoro Acetophenone Building Block


1-(2-Chloro-3-fluorophenyl)ethanone (CAS 161957-57-9; synonym: 2'-chloro-3'-fluoroacetophenone) is a halogenated aromatic ketone of molecular formula C₈H₆ClFO (MW 172.58) bearing an ortho-chloro and meta-fluoro substitution pattern on the phenyl ring relative to the acetyl group . Its experimental density is 1.258 g/cm³ and boiling point is 205 °C at 760 mmHg . The compound is catalogued under MDL number MFCD13194221 and is commercially available at purities typically ≥97% (HPLC) from multiple global suppliers . It serves as a key synthetic intermediate in the preparation of 6-aminofuro[3,2-c]pyridine-based kinase inhibitors and is registered as Crizotinib Impurity 45 for pharmaceutical reference standard applications [1][2].

Why 1-(2-Chloro-3-fluorophenyl)ethanone Cannot Be Casually Replaced by a Regioisomeric or Mono-Halogenated Acetophenone


The ortho-chloro/meta-fluoro substitution pattern of 1-(2-chloro-3-fluorophenyl)ethanone is not interchangeable with its regioisomers (2-chloro-4-fluoro, 2-chloro-5-fluoro, or 2-chloro-6-fluoro) or mono-halogenated analogs because the spatial arrangement of electron-withdrawing substituents directly dictates reactivity in cross-coupling reactions, nucleophilic aromatic substitutions, and downstream pharmacophoric geometry [1][2]. In the specific context of the 6-aminofuro[3,2-c]pyridine kinase inhibitor series (OSI-296 program), the 2-chloro-3-fluorophenyl fragment is essential for the π-stacking interaction with Tyr1230 of the cMET activation loop—a contact that cannot be replicated by a 2,6-dichloro-3-fluorophenyl variant (which introduces an additional steric chlorine at position 6) or by regioisomers that alter the relative vector of the halogen substituents [1][2]. Furthermore, only this specific isomer is registered as Crizotinib Impurity 45, meaning its substitution pattern matches the des-chloro degradant pathway of the API; alternative isomers are not recognized as pharmacopeially relevant impurities [3]. Substitution without verifying positional identity therefore risks both synthetic failure (incorrect SAR) and regulatory non-compliance (use of an unqualified impurity marker).

Quantitative Differentiation Evidence: 1-(2-Chloro-3-fluorophenyl)ethanone vs. Closest Analogs


Boiling Point and Distillation-Relevant Purity: 1-(2-Chloro-3-fluorophenyl)ethanone vs. Regioisomeric Chloro-Fluoro Acetophenones

1-(2-Chloro-3-fluorophenyl)ethanone exhibits a boiling point of 205 °C at 760 mmHg, which is intermediate among the four possible 2-chloro-fluoroacetophenone regioisomers . It boils approximately 13 °C higher than the 2-chloro-6-fluoro isomer (191.8 °C) and 14 °C higher than the 2-chloro-5-fluoro isomer at reduced pressure equivalent . It is markedly more volatile than the 2,6-dichloro-3-fluoro analogue (255 °C at 760 mmHg), which contains an additional chlorine atom . This boiling point difference enables unambiguous identification via GC retention time and provides a practical distillation window that separates it from the 2-chloro-5-fluoro isomer, which has a much higher predicted normal boiling point of ~407.7 °C and requires vacuum distillation at 82 °C/5 mmHg .

Physical property differentiation Purification by distillation Regioisomer identification

Density Differentiation: 1-(2-Chloro-3-fluorophenyl)ethanone vs. 2,6-Dichloro-3-fluoro and 2-Chloro-5-fluoro Analogs

The experimental density of 1-(2-chloro-3-fluorophenyl)ethanone is 1.258 g/cm³ . This value is identical to the 2-chloro-4-fluoro and 2-chloro-6-fluoro regioisomers (both also reported at 1.258 g/cm³) , meaning density alone cannot resolve these three positional isomers. However, it is significantly lower than the density of the 2,6-dichloro-3-fluoro analogue (1.403 g/mL at 25 °C), which incorporates an additional heavy chlorine atom , and slightly lower than a reported density of the 2-chloro-5-fluoro isomer (1.2884 g/cm³ at 23 °C) . The density difference of Δρ = 0.145 g/cm³ (vs. 2,6-dichloro analog) and Δρ = 0.030 g/cm³ (vs. 2-chloro-5-fluoro isomer) provides a measurable physical property distinction that can be exploited in density-based quality control checks when used in combination with refractive index or boiling point data.

Density fingerprinting Quality control Structural identification

Regulatory Identity: Exclusive Designation as Crizotinib Impurity 45 vs. Other Halo-Acetophenones

1-(2-Chloro-3-fluorophenyl)ethanone is uniquely registered as Crizotinib Impurity 45 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial pharmaceutical production [1]. This impurity designation originates from the compound's specific 2-chloro-3-fluorophenyl substructure, which corresponds to the des-chloro degradant of the crizotinib API (the API contains a 2,6-dichloro-3-fluorophenyl moiety) [2]. None of the other regioisomeric chloro-fluoro acetophenones (2-chloro-4-fluoro, 2-chloro-5-fluoro, or 2-chloro-6-fluoro) are listed as crizotinib impurities by major reference standard suppliers, nor is the 2,6-dichloro-3-fluoro analog (which is the actual API starting material, not an impurity) [1]. The compound is used as a reference standard for HPLC method development, method validation (AMV), and quality control during crizotinib drug substance and drug product manufacturing [1].

Pharmaceutical impurity reference standard ANDA regulatory compliance Crizotinib quality control

Synthetic Provenance: 95% Yield via Weinreb Amide Route with Methylmagnesium Chloride

A well-characterized synthetic route to 1-(2-chloro-3-fluorophenyl)ethanone proceeds from 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide (Weinreb amide) via treatment with methylmagnesium chloride (3.0 M in THF, 4 equivalents) at 0–5 °C, followed by acidic workup and flash chromatographic purification (0–50% EtOAc/hexane), yielding the product as a colorless oil in 95% isolated yield (31.3 g from 41.49 g of Weinreb amide) [1]. This high-yielding, reproducible route is disclosed in US Patent 9,296,734 B2 and contrasts favorably with the classical Friedel-Crafts acylation of 2-chloro-3-fluorobenzene, which is expected to produce regioisomeric mixtures requiring tedious separation [2]. The Weinreb amide approach provides unambiguous regiochemical fidelity, as the carbonyl position is pre-installed in the amide precursor.

Synthetic yield benchmarking Weinreb amide methodology Process chemistry scalability

Pharmacophoric Specificity: 2-Chloro-3-fluorophenyl Fragment Enables Key π-Stacking in cMET Kinase Inhibition (OSI-296 Series)

1-(2-Chloro-3-fluorophenyl)ethanone serves as the direct synthetic precursor to the 2-chloro-3-fluorophenyl fragment found in the 6-aminofuro[3,2-c]pyridine series of cMET/RON kinase inhibitors. The lead compound OSI-296 (which incorporates a related 2,6-dichloro-3-fluorophenyl fragment) achieves IC₅₀ values of 42 nM against cMET and 200 nM against sfRON in cellular assays, with >90% inhibition of cMET phosphorylation sustained over 24 hours translating to 100% tumor growth inhibition (TGI) in MKN45 xenograft models upon oral dosing [1][2]. X-ray crystallographic analysis of this chemical series revealed that the halo-substituted phenyl ring engages in a critical π-stacking interaction with Tyr1230 of the cMET activation loop [3]. The 2-chloro-3-fluorophenyl moiety (as opposed to the 2,6-dichloro-3-fluorophenyl variant in OSI-296) is used in earlier SAR exploration compounds within the same program, and the specific ortho-chloro/meta-fluoro geometry is essential for optimizing the dihedral angle between the phenyl ring and the furopyridine core [1][3].

Kinase inhibitor SAR cMET/RON dual inhibition π-Stacking interaction

Commercial Accessibility: Multi-Supplier Availability at Research to Kilogram Scales

1-(2-Chloro-3-fluorophenyl)ethanone is stocked by multiple global suppliers including Fluorochem (£14.00/1g, £25.00/5g), Beyotime (¥68/1g, ¥270/5g, 98% purity), Macklin (¥79/1g, ¥236/5g, 98%), Aladdin ($23.90/1g, 97%), Bide Pharmatech (97% purity), and CymitQuimica (€39–€265 per gram depending on scale) [1]. This multi-supplier landscape contrasts with some regioisomers: 1-(2-chloro-5-fluorophenyl)ethanone (CAS 2965-16-4) shows fewer stocking vendors and higher per-gram pricing in some markets , while 1-(2-chloro-6-fluorophenyl)ethanone (CAS 87327-69-3) is primarily available from specialty suppliers . The broad commercial availability of the 2-chloro-3-fluoro isomer reduces single-supplier dependency and procurement lead times for both research and pilot-scale synthesis.

Supply chain Commercial sourcing Price benchmarking

Procurement-Driven Application Scenarios for 1-(2-Chloro-3-fluorophenyl)ethanone (CAS 161957-57-9)


Synthesis of 6-Aminofuro[3,2-c]pyridine cMET/RON Kinase Inhibitor Probes

Medicinal chemistry teams developing ATP-competitive inhibitors of cMET and RON kinases should procure 1-(2-chloro-3-fluorophenyl)ethanone as the entry point to the 2-chloro-3-fluorophenyl SAR series. This building block was employed in the synthesis of novel 6-aminofuro[3,2-c]pyridines reported by Steinig et al. (Bioorg Med Chem Lett, 2013), a program that ultimately delivered OSI-296—a potent, orally bioavailable dual cMET/RON inhibitor (cMET IC₅₀ = 42 nM, sfRON IC₅₀ = 200 nM) with demonstrated in vivo tumor growth inhibition in MKN45 xenograft models [1][2]. The ortho-chloro/meta-fluoro substitution on the phenyl ring is critical for establishing the correct dihedral angle between the aromatic ring and the furopyridine core, enabling the π-stacking interaction with Tyr1230 of the cMET activation loop that drives potency [1].

Crizotinib Impurity Profiling and ANDA Regulatory Submissions

Analytical laboratories supporting crizotinib ANDA filings must source 1-(2-chloro-3-fluorophenyl)ethanone specifically as Crizotinib Impurity 45 (CAS 161957-57-9) from certified reference standard suppliers such as SynZeal [3]. This impurity standard is used for HPLC method development, method validation (AMV), and quality control release testing of crizotinib drug substance and drug product. It corresponds to the des-chloro degradant of the API (the API contains a 2,6-dichloro-3-fluorophenyl moiety; loss of one chlorine yields the 2-chloro-3-fluorophenyl fragment) . Regulatory reviewers expect impurity standards to be properly characterized (NMR, MS, HPLC purity) and traceable to pharmacopeial monographs; substitution with any other chloro-fluoroacetophenone isomer would invalidate the impurity method and risk a Refuse-to-File decision.

Process Chemistry Scale-Up Using the Patent-Disclosed Weinreb Amide Route

Process chemists scaling up the synthesis of 1-(2-chloro-3-fluorophenyl)ethanone should adopt the Weinreb amide route disclosed in US Patent 9,296,734 B2, which delivers the product in 95% isolated yield from 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide [4]. The procedure uses methylmagnesium chloride (3.0 M in THF, 4 equiv) at 0–5 °C, followed by acidic quench and flash chromatography (0–50% EtOAc/hexane). This route avoids the regiochemical ambiguity and isomeric by-product formation (~20%) associated with direct Friedel-Crafts acylation of 2-chloro-3-fluorobenzene [5]. The procedure has been demonstrated at a 31.3 g scale, confirming its suitability for intermediate-scale production, and the patent documentation provides full analytical characterization (MS m/z = 173 [M+H]⁺) that can be used for in-process control.

Differentiation from 2,6-Dichloro-3-fluoroacetophenone in Crizotinib Supply Chains

Procurement teams sourcing intermediates for crizotinib API manufacturing must clearly distinguish 1-(2-chloro-3-fluorophenyl)ethanone (CAS 161957-57-9) from 2,6-dichloro-3-fluoroacetophenone (CAS 290835-85-7). Although both compounds share the 3-fluoro substitution, their physical properties differ substantially: the target compound has a density of 1.258 g/cm³ and a boiling point of 205 °C, whereas the 2,6-dichloro analog has a density of 1.403 g/mL and a boiling point of 255 °C . The 2,6-dichloro compound is the direct precursor to the crizotinib chiral alcohol intermediate, while the target compound is an impurity marker. Cross-contamination or misidentification between these two materials can propagate through the synthetic sequence, leading to out-of-specification API batches. Incoming quality control should employ GC retention time (Δ = 50 °C in boiling point) or density measurement (Δρ = 0.145 g/cm³) as orthogonal identity checks .

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